molecular formula C22H24N2O2S2 B11640793 2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11640793
M. Wt: 412.6 g/mol
InChI Key: RQPYPFJWDUXGMV-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound with a molecular formula of C21H22N2O2S2. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy groups, and a dithiolo ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Dithiolo Ring: The dithiolo ring can be formed through a cyclization reaction involving sulfur-containing reagents such as carbon disulfide and a suitable base.

    Final Coupling Step: The final step involves coupling the quinoline derivative with 2,4-dimethoxyaniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives .

Scientific Research Applications

2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiolo ring and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its combination of a quinoline core, methoxy groups, and a dithiolo ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2O2S2/c1-12-9-15-17(10-13(12)2)24-22(3,4)20-19(15)21(28-27-20)23-16-8-7-14(25-5)11-18(16)26-6/h7-11,24H,1-6H3

InChI Key

RQPYPFJWDUXGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=C(C=C(C=C4)OC)OC)SS3)(C)C

Origin of Product

United States

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